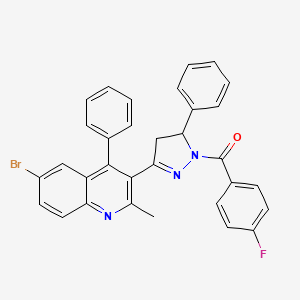
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C32H23BrFN3O and its molecular weight is 564.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, identified by its CAS number 330676-16-9, belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C30H20Br3N3O2 with a molecular weight of 694.21 g/mol. The structure includes a quinoline moiety, pyrazole ring, and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H20Br3N3O2 |
| Molecular Weight | 694.21 g/mol |
| CAS Number | 330676-16-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
In a recent study, the compound was tested against several tumorigenic cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated an IC50 value in the low micromolar range for MCF-7 cells, suggesting potent anticancer activity .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G2/M phase, leading to cell cycle arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways characterized by mitochondrial membrane potential loss and cytochrome c release.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
Case Studies
- Study on Breast Cancer Cells : In vitro studies conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value determined to be approximately 5 μM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
- Anti-inflammatory Effects : A separate study evaluated the compound's effects on RAW 264.7 macrophages exposed to LPS. The results indicated a marked reduction in nitric oxide production and cytokine release, highlighting its potential as an anti-inflammatory agent .
Propiedades
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrFN3O/c1-20-30(31(22-10-6-3-7-11-22)26-18-24(33)14-17-27(26)35-20)28-19-29(21-8-4-2-5-9-21)37(36-28)32(38)23-12-15-25(34)16-13-23/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHBRVUVVPKJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













